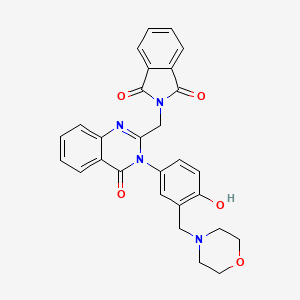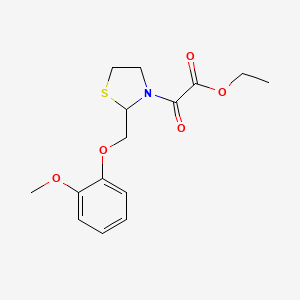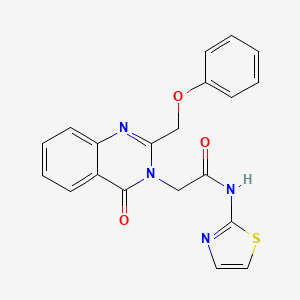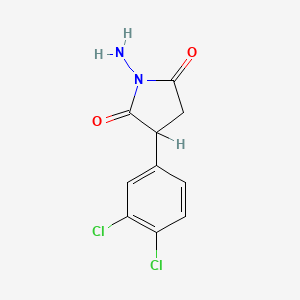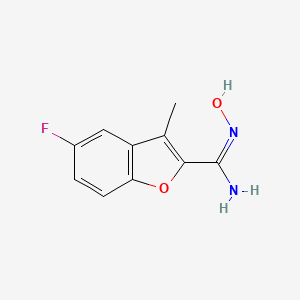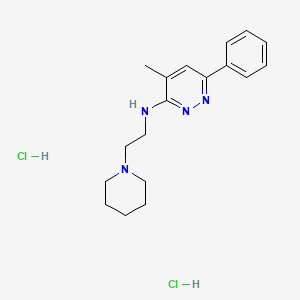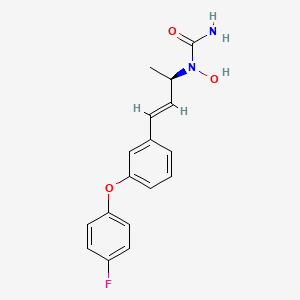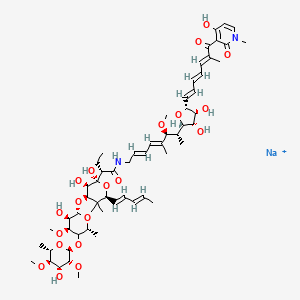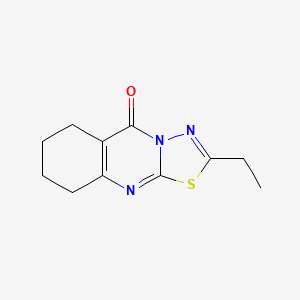
3-Ethyl-5,6-dimethyl-2-(2-((5-methyl-3-(2-methyl-3-sulphonatopropyl)-3H-benzoselenazol-2-ylidene)methyl)but-1-enyl)benzothiazolium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-5,6-dimethyl-2-(2-((5-methyl-3-(2-methyl-3-sulphonatopropyl)-3H-benzoselenazol-2-ylidene)methyl)but-1-enyl)benzothiazolium is a complex organic compound with a unique structure that includes benzothiazolium and benzoselenazolium moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-5,6-dimethyl-2-(2-((5-methyl-3-(2-methyl-3-sulphonatopropyl)-3H-benzoselenazol-2-ylidene)methyl)but-1-enyl)benzothiazolium typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazolium and benzoselenazolium precursors, followed by their coupling under specific conditions to form the final compound. The reaction conditions often include the use of solvents like dichloromethane or ethanol, catalysts such as palladium or copper, and controlled temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
3-Ethyl-5,6-dimethyl-2-(2-((5-methyl-3-(2-methyl-3-sulphonatopropyl)-3H-benzoselenazol-2-ylidene)methyl)but-1-enyl)benzothiazolium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the compound, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperatures and solvent conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted compounds, depending on the specific reagents and conditions used.
科学的研究の応用
3-Ethyl-5,6-dimethyl-2-(2-((5-methyl-3-(2-methyl-3-sulphonatopropyl)-3H-benzoselenazol-2-ylidene)methyl)but-1-enyl)benzothiazolium has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases related to oxidative stress and inflammation.
Industry: Utilized in the development of new materials, such as dyes, pigments, and sensors, due to its unique structural properties.
作用機序
The mechanism of action of 3-Ethyl-5,6-dimethyl-2-(2-((5-methyl-3-(2-methyl-3-sulphonatopropyl)-3H-benzoselenazol-2-ylidene)methyl)but-1-enyl)benzothiazolium involves its interaction with specific molecular targets and pathways. The compound can interact with cellular proteins, enzymes, and receptors, leading to various biological effects. For example, its antioxidant properties may involve the scavenging of free radicals and the inhibition of oxidative stress pathways. Additionally, its potential antimicrobial and anticancer activities may involve the disruption of cellular membranes and the inhibition of key enzymes involved in cell proliferation.
類似化合物との比較
Similar Compounds
- 3-Ethyl-2-(2-((3-(2-hydroxy-3-sulphonatopropyl)-5-methyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-5,6-dimethylbenzothiazolium
- 3-(2-Carboxyethyl)-2-[2-[[3-(2-carboxyethyl)-3H-benzothiazol-2-ylidene]methyl]but-1-enyl]-5-chlorobenzothiazolium iodide
Uniqueness
3-Ethyl-5,6-dimethyl-2-(2-((5-methyl-3-(2-methyl-3-sulphonatopropyl)-3H-benzoselenazol-2-ylidene)methyl)but-1-enyl)benzothiazolium is unique due to the presence of both benzothiazolium and benzoselenazolium moieties, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and interactions, making it a versatile compound for various applications.
特性
CAS番号 |
94158-30-2 |
|---|---|
分子式 |
C28H34N2O3S2Se |
分子量 |
589.7 g/mol |
IUPAC名 |
3-[2-[(E)-2-[(Z)-(3-ethyl-5,6-dimethyl-1,3-benzothiazol-2-ylidene)methyl]but-1-enyl]-5-methyl-1,3-benzoselenazol-3-ium-3-yl]-2-methylpropane-1-sulfonate |
InChI |
InChI=1S/C28H34N2O3S2Se/c1-7-22(14-27-29(8-2)23-12-20(5)21(6)13-25(23)34-27)15-28-30(16-19(4)17-35(31,32)33)24-11-18(3)9-10-26(24)36-28/h9-15,19H,7-8,16-17H2,1-6H3 |
InChIキー |
GGHANVPJVVJWKM-UHFFFAOYSA-N |
異性体SMILES |
CC/C(=C\C1=[N+](C2=C([Se]1)C=CC(=C2)C)CC(C)CS(=O)(=O)[O-])/C=C\3/N(C4=C(S3)C=C(C(=C4)C)C)CC |
正規SMILES |
CCC(=CC1=[N+](C2=C([Se]1)C=CC(=C2)C)CC(C)CS(=O)(=O)[O-])C=C3N(C4=C(S3)C=C(C(=C4)C)C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


